molecular formula C7H9BrN2OS B1282672 2-Bromo-N-1,3-thiazol-2-ylbutanamide CAS No. 116200-99-8

2-Bromo-N-1,3-thiazol-2-ylbutanamide

Cat. No.: B1282672
CAS No.: 116200-99-8
M. Wt: 249.13 g/mol
InChI Key: AKJINHVPVKYWNC-UHFFFAOYSA-N
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Description

Structural Context: Alpha-Haloamides and N-Substituted Thiazoles in Organic Synthesis

Alpha-haloamides are a versatile class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to an amide carbonyl group. This arrangement renders the alpha-carbon electrophilic and susceptible to nucleophilic substitution, making alpha-haloamides valuable intermediates in a variety of synthetic transformations. They serve as precursors for the synthesis of a wide array of biologically relevant molecules, including amino acids, heterocycles, and other complex natural products. The reactivity of the carbon-halogen bond can be finely tuned, allowing for a broad scope of C-C, C-N, C-O, and C-S bond-forming reactions.

N-substituted thiazoles are a cornerstone of heterocyclic chemistry, with the thiazole (B1198619) ring being a prominent feature in numerous pharmaceuticals and biologically active compounds. The thiazole nucleus is a five-membered aromatic ring containing sulfur and nitrogen atoms. N-acylation of the 2-amino group of a thiazole, as seen in the target compound, is a common strategy to generate derivatives with diverse pharmacological profiles. These N-acyl-2-aminothiazole scaffolds have been investigated for a range of biological activities, including as kinase inhibitors and antimicrobial agents. The Hantzsch thiazole synthesis, which involves the reaction of an alpha-haloketone with a thioamide, is a classic and widely used method for the construction of the thiazole ring system.

The combination of the alpha-bromoamide functionality with the N-thiazolyl moiety in 2-Bromo-N-1,3-thiazol-2-ylbutanamide creates a bifunctional molecule with multiple reactive sites, offering a platform for diverse chemical modifications.

Importance of the this compound Scaffold in Contemporary Organic Chemistry Research

The this compound scaffold is of significant interest in contemporary organic chemistry research due to its potential as a building block for the synthesis of more complex molecules with tailored properties. The amide linkage provides conformational rigidity, while the thiazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition in biological systems.

The presence of the bromine atom at the alpha-position opens up avenues for a multitude of chemical transformations. For instance, it can serve as a handle for the introduction of various functional groups through nucleophilic substitution reactions, or it can be a precursor for radical-mediated reactions. This versatility allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) in drug discovery programs. The 2-aminothiazole (B372263) core is a well-established pharmacophore, and its acylation with a brominated butanoyl group could lead to compounds with novel biological activities. For example, various N-acyl-2-aminothiazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are important targets in cancer therapy nih.gov.

Overview of Current Research Landscape and Fundamental Scientific Gaps

A comprehensive review of the current scientific literature reveals that while the broader classes of alpha-haloamides and N-substituted thiazoles are extensively studied, there is a notable scarcity of research specifically focused on This compound . While many studies explore the synthesis and biological evaluation of various N-acyl-2-aminothiazole derivatives, they often involve different acyl chains or substitutions on the thiazole ring.

This lack of specific data on this compound represents a fundamental scientific gap. Key information that is currently missing includes:

Detailed Synthetic Procedures and Optimization: While general methods for the synthesis of related compounds exist, optimized and scalable synthetic routes to this compound have not been reported.

Thorough Physicochemical Characterization: Comprehensive data on its spectroscopic properties (NMR, IR, Mass Spectrometry), solid-state structure (X-ray crystallography), and other physical properties are not available in the public domain.

Exploration of its Chemical Reactivity: A systematic investigation of the reactivity of the alpha-bromo position and the thiazole ring in this specific molecular context has not been undertaken.

Biological Activity Screening: There is no published data on the biological activity of this compound in any therapeutic area.

The absence of this foundational knowledge hinders the potential utilization of this compound as a scaffold in medicinal chemistry and other areas of chemical research. The exploration of its synthesis, characterization, and reactivity would be a valuable contribution to the field of heterocyclic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(1,3-thiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9BrN2OS/c1-2-5(8)6(11)10-7-9-3-4-12-7/h3-5H,2H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJINHVPVKYWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552704
Record name 2-Bromo-N-(1,3-thiazol-2-yl)butanamide
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Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116200-99-8
Record name 2-Bromo-N-2-thiazolylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116200-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(1,3-thiazol-2-yl)butanamide
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Iii. Mechanistic Organic Chemistry: Reactivity of 2 Bromo N 1,3 Thiazol 2 Ylbutanamide

Elucidation of Reaction Pathways at the Alpha-Bromine Center

The carbon-bromine bond at the alpha position is polarized, rendering the carbon atom electrophilic and susceptible to attack by various reagents. This electrophilicity is the basis for substitution, elimination, and radical-based transformations.

The primary reaction pathway at the alpha-bromo center is nucleophilic substitution, typically proceeding via an SN2 mechanism. The bromine atom is an effective leaving group, allowing for the introduction of a wide array of functional groups. By rendering the α-position of amides electrophilic, a broad range of widely available oxygen, nitrogen, sulfur, and halogen nucleophiles can be used to generate α-functionalized amides. organic-chemistry.orgresearchgate.netnih.gov This transformation enables the chemoselective functionalization of amides under mild conditions. rsc.org

Heteroatom nucleophiles such as alcohols, phenols, amines, and thiols readily displace the bromide to form the corresponding α-alkoxy, α-aryloxy, α-amino, and α-thioether derivatives. rsc.org Carbon nucleophiles, including enolates, cyanides, and organometallic reagents, can also be employed to form new carbon-carbon bonds, extending the carbon skeleton of the molecule.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Class Example Nucleophile Reagent Example Product Structure Product Name
Oxygen Alkoxide Sodium methoxide (B1231860) (NaOCH₃) 2-Methoxy-N-1,3-thiazol-2-ylbutanamide
Nitrogen Amine Ammonia (NH₃) 2-Amino-N-1,3-thiazol-2-ylbutanamide
Sulfur Thiolate Sodium thiophenoxide (NaSPh) 2-(Phenylthio)-N-1,3-thiazol-2-ylbutanamide

| Carbon | Cyanide | Sodium cyanide (NaCN) | | 2-Cyano-N-1,3-thiazol-2-ylbutanamide |

This table presents hypothetical products based on established reactivity patterns of α-bromo amides.

Beyond ionic pathways, the alpha-bromo center can undergo radical-mediated transformations. A key mechanism for initiating such reactions is through the formation of an Electron Donor-Acceptor (EDA) complex. beilstein-journals.org In this process, an electron donor molecule can form a complex with the α-bromo amide, which acts as the electron acceptor. nih.gov

Upon photoirradiation, an electron is transferred from the donor to the acceptor within the EDA complex. beilstein-journals.org This generates a radical anion, which rapidly fragments to eliminate a bromide ion and produce an α-amido radical. This radical intermediate can then participate in various subsequent reactions, such as hydrogen atom abstraction or addition to unsaturated systems. This approach bypasses the need for traditional, often toxic, radical initiators. researchgate.net The formation of an EDA complex between an electron donor and an aryl halide can facilitate hydrogen atom transfer processes. researcher.life

Table 2: Key Steps in EDA-Complex-Mediated Radical Formation

Step Process Description
1 Complex Formation An electron donor (D) and 2-Bromo-N-1,3-thiazol-2-ylbutanamide (A) form a ground-state EDA complex [D, A].
2 Photoexcitation Upon irradiation with light (hν), the complex is excited to [D, A]*.
3 Electron Transfer An electron is transferred from the donor to the acceptor, forming a radical ion pair [D•+, A•−].

| 4 | Fragmentation | The radical anion (A•−) fragments, eliminating Br⁻ to form an α-amido radical. |

In the presence of a non-nucleophilic base, this compound can undergo an elimination reaction, typically via an E2 mechanism. The base abstracts a proton from the beta-carbon (C3 of the butanamide chain), leading to the concerted formation of a carbon-carbon double bond and the expulsion of the bromide leaving group.

This reaction yields an α,β-unsaturated amide, specifically N-1,3-thiazol-2-ylbut-2-enamide. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and thus more stable) alkene. libretexts.org The stereochemistry of the resulting alkene (E vs. Z isomer) can be influenced by the steric bulk of the base used; bulky bases like potassium tert-butoxide may favor the formation of the less substituted "Hofmann" product, although in this specific substrate, only one constitutional isomer is possible. libretexts.org

The electrophilic nature of the alpha-carbon and the presence of multiple heteroatoms in the molecule create opportunities for intramolecular reactions. If the amide were part of a larger molecule containing a suitably positioned internal nucleophile (e.g., a hydroxyl or amino group), an intramolecular SN2 reaction could occur, leading to the formation of a cyclic ether or lactam.

Furthermore, the thiazole (B1198619) ring itself can participate in cyclization. The nitrogen atom at position 3 of the thiazole ring could potentially act as an intramolecular nucleophile, attacking the alpha-carbon. This would lead to the formation of a bicyclic, positively charged intermediate, which could then undergo subsequent rearrangement or ring-opening reactions. Such nucleophilic cyclization reactions are a powerful tool for constructing complex heterocyclic systems. bohrium.com

Chemical Transformations of the 1,3-Thiazole Heterocycle

The 1,3-thiazole ring is an aromatic heterocycle with its own distinct reactivity, which can be influenced by the N-butanamide substituent.

The 1,3-thiazole ring can undergo electrophilic aromatic substitution (EAS), although it is generally less reactive than benzene. The N-acylamino group at the C2 position is an electron-withdrawing group, which further deactivates the ring towards electrophilic attack.

In substituted thiazoles, the most common site for electrophilic attack is the C5 position, which is the most electron-rich carbon atom. The C4 position is significantly less reactive. Therefore, reactions such as nitration (using nitric acid and sulfuric acid) or halogenation (using Br₂ with a Lewis acid) would be expected to occur, if at all, at the C5 position. masterorganicchemistry.commasterorganicchemistry.com The deactivating nature of the substituent means that forcing conditions (e.g., high temperatures) would likely be required for the substitution to proceed. The reaction involves the attack of an electrophile on the aromatic ring to form a carbocation intermediate known as an arenium ion, followed by deprotonation to restore aromaticity. youtube.com

Table 3: Predicted Outcome of Electrophilic Aromatic Substitution

Reaction Electrophile (E⁺) Reagents Predicted Major Product
Nitration NO₂⁺ HNO₃, H₂SO₄ 2-Bromo-N-(5-nitro-1,3-thiazol-2-yl)butanamide
Bromination Br⁺ Br₂, FeBr₃ 2-Bromo-N-(5-bromo-1,3-thiazol-2-yl)butanamide

| Sulfonation | SO₃H⁺ | fuming H₂SO₄ | 2-Bromo-N-(5-sulfo-1,3-thiazol-2-yl)butanamide |

This table presents hypothetical products based on established principles of electrophilic aromatic substitution on 2-acylaminothiazoles.

Nucleophilic Additions to the Thiazole Ring

The thiazole ring in this compound is an electron-deficient heterocycle, rendering it susceptible to nucleophilic attack. The C2 position, in particular, is the most electron-deficient and, therefore, the primary site for nucleophilic substitution. nih.govkg.ac.rs The presence of the bromine atom at this position makes it a good leaving group, facilitating the displacement by a variety of nucleophiles.

The general mechanism for nucleophilic aromatic substitution (SNAr) on the thiazole ring proceeds via an addition-elimination pathway. A nucleophile attacks the C2 carbon, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the thiazole ring. Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product. The reactivity of the thiazole ring towards nucleophiles can be influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the ring. rsc.org

While specific studies on nucleophilic additions to this compound are not extensively documented, analogous reactions with other 2-halothiazoles provide insight into its expected reactivity. For instance, reactions with soft nucleophiles like thiols are expected to proceed readily. The reaction of 2-bromothiazoles with thiols in the presence of a base is a common method for the synthesis of 2-thio-substituted thiazoles.

NucleophileProductReaction ConditionsReference
Thiophenol2-(Phenylthio)-N-1,3-thiazol-2-ylbutanamideBase (e.g., K2CO3), Solvent (e.g., DMF)Analogous reactions mdpi.com
Morpholine2-(Morpholino)-N-1,3-thiazol-2-ylbutanamideHeat, optional catalystAnalogous reactions rsc.org
Sodium Azide2-Azido-N-1,3-thiazol-2-ylbutanamidePolar aprotic solvent (e.g., DMSO)Analogous reactions

Metal-Catalyzed Cross-Coupling Reactions at Thiazole Ring Positions

The carbon-bromine bond at the C2 position of this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the 2-bromothiazole (B21250) derivative with an organoboron compound, typically a boronic acid or boronic ester. The reaction generally proceeds via a catalytic cycle involving oxidative addition of the bromothiazole to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and functional group tolerance. nih.govrsc.org

Stille Coupling: The Stille reaction pairs the 2-bromothiazole with an organotin reagent in the presence of a palladium catalyst. A key advantage of the Stille coupling is the tolerance of a wide range of functional groups on both coupling partners. wikipedia.orgthermofisher.com However, the toxicity of organotin compounds is a significant drawback.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is used as the nucleophilic partner. This reaction is known for its high reactivity and ability to form C(sp2)-C(sp3) bonds. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 2-bromothiazole and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

Heck Coupling: The Heck reaction involves the palladium-catalyzed reaction of the 2-bromothiazole with an alkene to form a substituted alkene. researchgate.netnih.gov

The following table summarizes the expected products from various cross-coupling reactions with this compound.

Coupling ReactionCoupling PartnerCatalyst SystemProduct
Suzuki-MiyauraPhenylboronic acidPd(PPh3)4, Na2CO32-Phenyl-N-1,3-thiazol-2-ylbutanamide
StilleTributyl(vinyl)stannanePd(PPh3)42-Vinyl-N-1,3-thiazol-2-ylbutanamide
NegishiPhenylzinc chloridePdCl2(dppf)2-Phenyl-N-1,3-thiazol-2-ylbutanamide
SonogashiraPhenylacetylenePdCl2(PPh3)2, CuI, Et3N2-(Phenylethynyl)-N-1,3-thiazol-2-ylbutanamide
HeckStyrenePd(OAc)2, P(o-tolyl)3, Et3N2-Styryl-N-1,3-thiazol-2-ylbutanamide

Reactivity and Derivatization of the Butanamide Chain and Amide Linkage

The butanamide chain and the amide linkage in this compound offer additional sites for chemical modification.

Amide Hydrolysis: The amide bond can be cleaved under both acidic and basic conditions to yield 2-aminothiazole (B372263) and butanoic acid (or their respective salts). Amide hydrolysis is generally a slow process and often requires harsh conditions, such as prolonged heating with strong acids or bases. pressbooks.pubmasterorganicchemistry.comlibretexts.org

Acid-catalyzed hydrolysis: The reaction is initiated by protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Nucleophilic attack by water, followed by proton transfer and elimination of 2-aminothiazole, leads to the formation of butanoic acid.

Base-catalyzed hydrolysis: This involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. The resulting tetrahedral intermediate then expels the 2-aminothiazolide anion, which is a poor leaving group, making this process generally less efficient than acid-catalyzed hydrolysis.

Reactivity of the α-Carbon: The α-carbon of the butanamide chain (the carbon atom adjacent to the carbonyl group) possesses acidic protons. These protons can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a potent nucleophile and can participate in various reactions, including alkylation with alkyl halides, allowing for the introduction of diverse substituents at the α-position. libretexts.orglibretexts.org

ReactionReagentProduct
Acid HydrolysisHCl (aq), Heat2-Amino-1,3-thiazole hydrochloride and Butanoic acid
Base HydrolysisNaOH (aq), Heat2-Amino-1,3-thiazole and Sodium butanoate
α-Alkylation1. LDA, THF, -78 °C; 2. CH3I2-Bromo-N-1,3-thiazol-2-yl-2-methylbutanamide

Kinetic and Thermodynamic Investigations of Key Transformations

Nucleophilic Aromatic Substitution: The rate of nucleophilic substitution on the thiazole ring is expected to follow second-order kinetics, being dependent on the concentrations of both the thiazole substrate and the nucleophile. rsc.org The activation energy for this process will be influenced by the stability of the Meisenheimer intermediate. Electron-withdrawing groups on the thiazole ring would stabilize this intermediate and thus increase the reaction rate.

Metal-Catalyzed Cross-Coupling: The kinetics of palladium-catalyzed cross-coupling reactions are complex, involving multiple steps in the catalytic cycle. The rate-determining step can vary depending on the specific reaction (e.g., oxidative addition, transmetalation, or reductive elimination). For Suzuki-Miyaura couplings, the transmetalation step is often rate-limiting.

Thermodynamic Considerations:

C-Br Bond Cleavage: The homolytic bond dissociation energy (BDE) of the C-Br bond on an sp2-hybridized carbon, such as in the thiazole ring, is a key thermodynamic parameter. This value influences the energetics of the oxidative addition step in cross-coupling reactions. researchgate.net

Amide Hydrolysis: The hydrolysis of amides is generally a thermodynamically favorable process, with a negative Gibbs free energy change. However, the reaction is kinetically slow due to a high activation energy barrier.

Further experimental studies are required to quantify the kinetic and thermodynamic parameters for the reactions of this compound to enable precise control over its synthetic transformations.

Iv. Advanced Spectroscopic and Structural Characterization Techniques

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-field and multi-dimensional NMR spectroscopy are indispensable tools for the complete structural assignment of organic molecules like 2-Bromo-N-1,3-thiazol-2-ylbutanamide. One-dimensional NMR techniques such as ¹H and ¹³C NMR provide initial information on the chemical environment of hydrogen and carbon atoms, respectively.

In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the protons of the ethyl group, the methine proton adjacent to the bromine atom, the amide proton, and the protons on the thiazole (B1198619) ring. The chemical shifts, signal multiplicities (e.g., singlets, doublets, triplets), and integration values would provide critical information about the electronic environment and connectivity of these protons.

Similarly, a ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, including those in the butanamide chain and the thiazole ring. The chemical shifts would be indicative of the carbon hybridization and the nature of neighboring atoms.

To establish the precise connectivity between atoms, multi-dimensional NMR experiments are employed. These include:

Correlation Spectroscopy (COSY): To identify proton-proton couplings within the same spin system, for instance, within the ethyl group of the butanamide chain.

Heteronuclear Single Quantum Coherence (HSQC): To correlate directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): To establish longer-range correlations between protons and carbons (typically over two to three bonds), which is vital for connecting the butanamide side chain to the thiazole ring.

While specific spectral data for this compound is not publicly available, the table below illustrates the type of data that would be generated from such analyses.

Technique Information Yielded for this compound
¹H NMRChemical shift, multiplicity, and integration of each proton.
¹³C NMRChemical shift for each unique carbon atom.
COSYConnectivity between coupled protons.
HSQCDirect one-bond correlations between protons and carbons.
HMBCTwo- and three-bond correlations between protons and carbons.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₉BrN₂OS), HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive isotopic signature in the mass spectrum, further corroborating the compound's identity.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the structural connectivity of the molecule. The fragmentation of this compound would likely involve cleavage of the amide bond and loss of the bromine atom, providing valuable structural information.

A summary of the expected HRMS data is presented in the table below.

Analysis Expected Information for this compound
Exact Mass Measurement Provides the high-precision molecular weight, confirming the elemental composition.
Isotopic Pattern Analysis The characteristic 1:1 isotopic signature of bromine would be observed.
Fragmentation Analysis (MS/MS) Reveals the connectivity of the molecular structure through characteristic fragment ions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. These would include:

An N-H stretching vibration for the amide group.

A C=O stretching vibration, also from the amide group.

C-H stretching vibrations for the alkyl and aromatic-like thiazole ring protons.

C-N and C-S stretching vibrations associated with the thiazole ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for identifying vibrations of the thiazole ring and the carbon-bromine bond.

Together, these techniques provide a detailed fingerprint of the functional groups present in this compound. The table below outlines the expected vibrational modes.

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
N-H (Amide)~3300Corresponding shift
C=O (Amide)~1650Corresponding shift
C-H (Alkyl)~2850-2960Corresponding shifts
C=N/C=C (Thiazole)~1500-1600Corresponding shifts
C-Br~500-600Corresponding shift

X-ray Diffraction Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray diffraction crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The exact spatial orientation of the different parts of the molecule.

Stereochemistry: The absolute configuration of any chiral centers.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

This level of detail is unparalleled by other techniques and provides a definitive structural proof.

Parameter Information from X-ray Crystallography
Unit Cell Dimensions The size and shape of the repeating unit in the crystal.
Atomic Coordinates The precise x, y, and z coordinates of each atom in the molecule.
Bond Lengths/Angles Accurate measurements of molecular geometry.
Crystal Packing Information on intermolecular forces and solid-state structure.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Stereochemical Assignment

The this compound molecule contains a chiral center at the carbon atom bearing the bromine. This means it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. An enantiomerically pure sample of this compound would exhibit a characteristic CD spectrum. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration (R or S), it is possible to assign the absolute stereochemistry of the enantiomer.

Technique Application to this compound
Circular Dichroism (CD) Determination of the absolute configuration (R/S) of the chiral center.

Advanced Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination

Advanced chromatographic techniques are essential for assessing the purity of a chemical compound and for separating and quantifying its enantiomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would likely be developed to assess its purity. This would involve using a non-polar stationary phase and a polar mobile phase to separate the target compound from any impurities.

To determine the enantiomeric excess (a measure of the purity of a chiral substance), a chiral HPLC method would be required. This involves using a chiral stationary phase that can differentiate between the two enantiomers, allowing for their separation and quantification.

Gas Chromatography (GC): Gas chromatography can also be used for purity assessment, particularly if the compound is volatile and thermally stable. A GC method would separate the compound from any volatile impurities.

The table below summarizes the applications of these chromatographic methods.

Method Purpose Typical Information Provided
Reversed-Phase HPLC Purity AssessmentRetention time, peak area (proportional to concentration).
Chiral HPLC Enantiomeric Excess DeterminationSeparation of enantiomers, allowing for the calculation of their relative amounts.
Gas Chromatography (GC) Purity AssessmentRetention time and peak area for volatile components.

Vi. Synthetic Applications and Chemical Derivatization of 2 Bromo N 1,3 Thiazol 2 Ylbutanamide

Utilization as a Versatile Synthon in the Synthesis of Complex Molecules

The term synthon refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. 2-Bromo-N-1,3-thiazol-2-ylbutanamide serves as a practical synthon for introducing the N-(1,3-thiazol-2-yl)butanamide fragment into a larger molecular framework. The key to its utility is the α-bromo group, which makes the adjacent carbon atom a potent electrophilic site, susceptible to attack by a wide variety of nucleophiles.

This reactivity is analogous to that of α-haloketones, which are cornerstone reactants in many classical heterocyclic syntheses, most notably the Hantzsch thiazole (B1198619) synthesis. iau.irnih.govnih.gov In this context, this compound can be viewed as a carrier of a reactive electrophilic center, pre-functionalized with a thiazole amide group. Synthetic chemists can leverage this to construct elaborate molecules by forming a new carbon-heteroatom or carbon-carbon bond at the alpha position. For instance, reaction with a thiol-containing biomolecule or a complex amine allows for the direct installation of the thiazole-butanamide scaffold.

The table below illustrates some potential applications of this compound as a synthon.

Nucleophile TypeExample NucleophileResulting BondProduct Class
Oxygen NucleophilePhenoxideC-Oα-Aryloxybutanamide
Nitrogen NucleophilePrimary AmineC-Nα-Aminobutanamide
Sulfur NucleophileThiolC-Sα-Thioetherbutanamide
Carbon NucleophileEnolateC-Cα-Alkylated Butanamide

Scaffold Diversification through Functionalization at the Alpha-Bromo Position

The primary locus of reactivity in this compound is the carbon atom alpha to the carbonyl group, which is activated towards nucleophilic substitution by the bromine atom. This allows for extensive scaffold diversification by displacing the bromide with various nucleophiles. Such reactions are typically performed under basic conditions to either generate the nucleophile in situ or to neutralize the HBr byproduct.

This strategy is a powerful tool for generating libraries of analogs for structure-activity relationship (SAR) studies. nih.gov By systematically introducing different functional groups at this position, chemists can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. For example, the reaction with substituted thioureas can lead to the formation of new thiazole-containing structures, effectively creating more complex, multi-heterocyclic systems. nih.gov

Below is a table detailing potential diversification reactions at the alpha-bromo position.

ReagentReaction TypeProduct Functional GroupSignificance
Sodium Azide (NaN₃)Azide Substitutionα-AzidoPrecursor for amines (via reduction) or triazoles (via cycloaddition).
Potassium Thioacetate (KSAc)Thioesterificationα-ThioacetylPrecursor for α-thiol group upon hydrolysis.
MorpholineAminationα-MorpholinylIntroduction of a common heterocyclic moiety.
ThioureaHantzsch-type cyclization2-Aminothiazole (B372263)Formation of a second thiazole ring, leading to bis-thiazole structures. nih.govnih.gov
Sodium Cyanide (NaCN)Cyanationα-CyanoPrecursor for carboxylic acids, amides, or amines.

Strategies for Modifying the 1,3-Thiazole Ring for Analog Generation

While the alpha-bromo position is the most reactive site for diversification, the 1,3-thiazole ring itself offers opportunities for modification to generate further analogs. The aromatic thiazole ring is generally stable, but can undergo specific chemical transformations. nih.gov Strategies for its modification can be classified into two main approaches: pre-synthesis modification and post-synthesis modification.

Pre-Synthesis Modification: This approach involves synthesizing the target molecule using an already substituted 2-aminothiazole. A wide variety of substituted 2-aminothiazoles can be prepared via the Hantzsch synthesis from different α-haloketones and thiourea. iau.irnih.gov By using, for example, 2-amino-4-phenylthiazole (B127512) or 2-amino-5-bromothiazole as the starting material for the initial amidation reaction, one can generate analogs of this compound with substituents at the C4 or C5 positions of the thiazole ring.

Post-Synthesis Modification: Direct functionalization of the thiazole ring in this compound is more challenging but potentially feasible.

Electrophilic Aromatic Substitution: The thiazole ring is electron-rich and can undergo electrophilic substitution, typically at the C5 position, which is the most nucleophilic. Reactions like bromination or nitration could potentially introduce new functional groups, although the reaction conditions must be carefully controlled to avoid side reactions at other positions.

Metalation: Directed ortho-metalation (DoM) or halogen-metal exchange (if a halogen is present on the ring) followed by quenching with an electrophile is a powerful method for functionalizing thiazoles. For the parent compound, direct deprotonation at the C5 position with a strong base like n-butyllithium, followed by reaction with an electrophile (e.g., an aldehyde, carbon dioxide), could install a variety of substituents.

Application in the Construction of Advanced Heterocyclic Systems and Fused Ring Architectures

The reactivity of this compound makes it an excellent precursor for the construction of more complex heterocyclic systems, including fused rings. This is typically achieved by reacting the compound with a bifunctional nucleophile, where an initial nucleophilic substitution at the alpha-bromo position is followed by an intramolecular cyclization reaction.

This strategy opens pathways to novel polycyclic scaffolds that are often of interest in medicinal chemistry and materials science. bohrium.comresearchgate.net For instance, reacting the α-bromo amide with a dinucleophile such as o-aminothiophenol could initiate a sequence leading to a 1,4-benzothiazepine ring system. Similarly, reaction with o-phenylenediamine (B120857) could be used to construct benzodiazepine (B76468) derivatives. These reactions significantly increase the molecular complexity and structural rigidity of the final product.

The table below outlines examples of advanced heterocyclic systems that could be synthesized from this compound.

Bifunctional ReagentIntermediate ProductFinal Heterocyclic System
o-Aminothiophenolα-(o-Aminophenylthio)butanamide1,5-Benzothiazepine derivative
o-Phenylenediamineα-(o-Aminophenylamino)butanamide1,5-Benzodiazepine derivative
Hydrazineα-HydrazinylbutanamidePyridazinone derivative
2-Aminopyridineα-(Pyridin-2-ylamino)butanamideImidazo[1,2-a]pyridine derivative

These synthetic pathways underscore the value of this compound as a versatile intermediate for building molecular diversity and accessing novel, advanced heterocyclic architectures. nih.gov

Vii. Emerging Research Frontiers and Methodological Advancements

Photoredox Catalysis and Electrochemistry in Alpha-Bromo Amide Chemistry

Modern synthetic chemistry has increasingly embraced photoredox catalysis and electrochemistry as powerful tools for bond formation under mild conditions. For α-bromo amides, these techniques offer unique pathways for generating highly reactive α-amide radical intermediates.

Detailed Research Findings: Visible-light photoredox catalysis facilitates the single-electron reduction of the carbon-bromine bond in α-bromo amides. acs.org This process, often employing photosensitizers, generates an α-amide radical which can then participate in a variety of subsequent reactions. acs.org One notable application is the asymmetric Minisci-type reaction, where the α-amide radical adds to azaarenes. acs.org This method has been successfully developed using a dual catalyst system involving a photosensitizer and a chiral phosphoric acid, yielding amides with azaarene-substituted tertiary carbon stereocenters in high yields and excellent enantioselectivities. acs.org The mechanism involves the reduction of the C–Br bond by the excited state of the photocatalyst, followed by the addition of the resulting radical to an activated azaarene. acs.org

Electrochemistry provides an alternative, reagent-free method for generating similar radical intermediates from α-bromo amides. nih.gov Electrochemical processes can drive the conversion of α-bromoamides into other valuable structures, such as β-lactams, by facilitating halide displacement and intramolecular bond formation. nih.gov These methods are advantageous as they often avoid the use of stoichiometric chemical oxidants or reductants, relying instead on electric potential to drive the desired transformations, which can lead to cleaner reaction profiles and reduced waste.

The application of these techniques to 2-Bromo-N-1,3-thiazol-2-ylbutanamide could enable novel functionalizations, allowing for the introduction of complex substituents at the α-position, thereby expanding its synthetic utility.

Table 1: Comparison of Photoredox and Electrochemical Methods for α-Bromo Amide Functionalization
MethodologyActivation PrincipleKey IntermediatesTypical ReactionsPotential AdvantagesReference
Photoredox CatalysisVisible Light Excitation of a Photosensitizerα-Amide RadicalMinisci-Type Reactions, Atom Transfer Radical Addition (ATRA)Mild conditions, high functional group tolerance, access to asymmetric catalysis. acs.org
ElectrochemistryApplication of Electric Potentialα-Amide RadicalCyclizations (e.g., β-lactam formation), Reductive CouplingReagent-free oxidation/reduction, precise control over reactivity, inherent scalability. nih.gov

Flow Chemistry and Automated Synthesis Paradigms for Scalable Production

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. youtube.com The synthesis of amides, a cornerstone of pharmaceutical and fine chemical production, is particularly well-suited for this technology. nih.gov

A continuous flow process for producing this compound could involve pumping a solution of an activated 2-bromobutanoic acid and 2-aminothiazole (B372263) through a heated reactor coil. The short residence time and excellent heat transfer in the flow reactor would allow for rapid amide bond formation while minimizing the formation of impurities. youtube.com Furthermore, integrating in-line purification modules could enable a fully automated "crude-to-pure" synthesis, significantly streamlining the production process. acs.org

Table 2: Conceptual Comparison of Batch vs. Flow Synthesis for this compound
ParameterBatch SynthesisFlow Chemistry SynthesisReference
ScalabilityComplex, requires reactor redesign for different scales.Straightforward, achieved by extending run time ("scaling out"). youtube.com
Heat TransferLimited by surface-area-to-volume ratio, can lead to hotspots.Highly efficient due to high surface-area-to-volume ratio. youtube.com
SafetyHigher risk with large volumes of hazardous materials and exotherms.Inherently safer due to small reactor volumes and superior temperature control. youtube.com
Process ControlLess precise control over mixing and temperature gradients.Precise, real-time control over stoichiometry, temperature, and residence time. youtube.com
IntegrationDifficult to integrate multiple reaction and purification steps.Easily integrated into multi-step, automated sequences. acs.org

Chemoinformatics and Data Mining for Structure-Reactivity Relationship Elucidation

Chemoinformatics and machine learning are transforming chemical research by enabling the prediction of molecular properties and reactivity from structural data. These computational tools can accelerate the discovery and optimization of synthetic routes and novel compounds by identifying key structure-activity and structure-reactivity relationships (SAR/SRR).

Detailed Research Findings: For classes of compounds like α-ketoamides, which are structurally related to α-bromo amides, molecular modeling techniques have been employed to investigate electronic, structural, and chemical reactivity properties. nih.gov By calculating electronic and structural descriptors (e.g., Fukui indexes, molecular electrostatic potential) and using multivariate data analysis and machine learning algorithms, researchers can build predictive models that correlate these descriptors with observed properties, such as antiviral activity. nih.gov

For this compound, a chemoinformatic approach could be used to:

Predict Reactivity: Computational models could predict the susceptibility of the C-Br bond to nucleophilic attack or radical cleavage under various conditions.

Guide Derivative Design: By analyzing how modifications to the butyl chain or thiazole (B1198619) ring affect electronic descriptors, new derivatives with potentially enhanced biological activity or desirable chemical properties could be proposed and prioritized for synthesis.

Optimize Reaction Conditions: Data mining of reaction databases could identify optimal conditions for reactions involving the α-bromo amide or thiazole moieties based on similar transformations reported in the literature.

Table 3: Key Chemoinformatic Descriptors and Their Potential Application
DescriptorDescriptionPotential Application for this compoundReference
Molecular Electrostatic Potential (MEP)Represents the charge distribution and indicates sites for electrophilic or nucleophilic attack.Identify the most electrophilic/nucleophilic sites to predict reaction pathways. nih.gov
Fukui IndexesA local reactivity descriptor from Density Functional Theory (DFT) that indicates the propensity of a site to undergo nucleophilic, electrophilic, or radical attack.Quantify the reactivity of the α-carbon and other atoms to guide functionalization strategies. nih.gov
HOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to electron-donating/accepting ability.Predict susceptibility to photoredox or electrochemical activation. nih.gov

Advanced In Situ Characterization Techniques for Reaction Monitoring and Optimization

A deep understanding of reaction kinetics and mechanisms is essential for developing robust and efficient synthetic processes. Advanced in situ analytical techniques allow chemists to monitor reactions in real-time, providing a wealth of data that is inaccessible through traditional offline analysis.

Detailed Research Findings: Techniques like ReactIR™ (in situ Fourier Transform Infrared Spectroscopy) and Process NMR (Nuclear Magnetic Resonance) are powerful tools for reaction monitoring. mt.com ReactIR can track the concentration of key functional groups in real-time. For an amide synthesis, it can uniquely profile the consumption of the carboxylic acid starting material and the formation of the amide product, as well as any reactive intermediates like acid chlorides. mt.com This allows for the precise determination of reaction endpoints and the identification of potential side reactions or bottlenecks.

Similarly, in situ NMR spectroscopy can provide detailed structural information on all components of a reaction mixture over time. acs.org For the synthesis of this compound, this could involve monitoring the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product. acs.orgresearchgate.net This technique is particularly valuable for identifying transient intermediates and elucidating complex reaction mechanisms. acs.org

The data gathered from these in situ techniques is crucial for effective reaction optimization. By understanding how parameters like temperature, reagent addition rate, and catalyst loading affect the reaction profile, chemists can rapidly develop optimized conditions that maximize yield, minimize impurities, and ensure process safety and reproducibility.

Table 4: In Situ Characterization Techniques for Amide Synthesis Monitoring
TechniquePrincipleInformation ProvidedAdvantages for OptimizationReference
ReactIR™ (FTIR)Vibrational spectroscopy of functional groups.Real-time concentration profiles of reactants, products, and intermediates. Reaction kinetics.Rapid determination of reaction initiation, progression, and endpoint. Identifies stalls or side reactions. mt.com
Process NMRNuclear magnetic resonance of atomic nuclei.Detailed structural information, quantification of all species in solution, mechanistic insights.Unambiguous identification of intermediates and byproducts. Provides deep mechanistic understanding. acs.orgresearchgate.net
Raman SpectroscopyInelastic scattering of monochromatic light.Information on molecular vibrations, complementary to FTIR. Good for aqueous systems.Can monitor reactions in heterogeneous mixtures and through glass or quartz windows.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-N-1,3-thiazol-2-ylbutanamide?

  • Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, refluxing phenacyl bromide derivatives with thiazol-2-amine in ethanol/water mixtures, catalyzed by sodium acetate, yields brominated thiazole amides. Purification often employs column chromatography (silica gel, heptane/ethyl acetate gradients) or recrystallization from solvents like hexane or ethyl acetate .
  • Key Parameters :

Reaction StepConditionsYieldReference
CondensationEthanol, 7 h reflux71–86%
PurificationHeptane/ethyl acetate (70:3)53%

Q. How is the structural integrity of this compound validated?

  • Techniques : X-ray crystallography (e.g., SHELX programs for refinement), NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. For crystallography, bond lengths (e.g., C-Br ~1.9 Å) and torsional angles (e.g., thiazole-phenyl twist ~7.5°) confirm geometry .
  • Validation Metrics :

  • Crystallographic Data : R-factor < 0.05, hydrogen atoms refined via riding model .
  • NMR Peaks : Thiazole protons (δ 8.16 ppm), aromatic protons (δ 7.40–7.92 ppm) .

Q. What solvents and conditions stabilize this compound during storage?

  • Storage Guidelines : Store at 0–6°C in inert atmospheres (argon/nitrogen) to prevent bromine displacement. Avoid protic solvents (e.g., water) to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data?

  • Approach : Cross-validate using complementary techniques. For example, if NMR suggests multiple conformers but crystallography shows a single structure, perform variable-temperature NMR or DFT calculations to assess dynamic behavior .
  • Case Study : Discrepancies in thiazole ring planarity (NMR vs. X-ray) may arise from crystal packing forces (e.g., π-π interactions at 3.8 Å) that stabilize specific conformers .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodology :

Functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position of the thiazole ring to enhance electrophilicity .

Scaffold Modification : Replace bromine with iodine to study halogen bonding effects on target binding (e.g., 82–86% yields via iodination ).

  • Biological Testing : Use enzyme inhibition assays (IC₅₀) and molecular docking to correlate substituent effects with activity .

Q. How do polymorphic forms impact the compound’s reactivity and characterization?

  • Analysis : Screen polymorphs via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). For example, π-π stacking in crystal lattices (3.8 Å spacing) may reduce solubility but improve thermal stability .
  • Computational Modeling : Use Mercury or CrystalExplorer to predict packing motifs and intermolecular interactions .

Q. What are best practices for handling discrepancies in reaction yields across labs?

  • Troubleshooting :

  • Catalyst Purity : Use freshly prepared CuBr for bromination (53% yield vs. <40% with aged catalysts) .
  • Oxygen Sensitivity : Conduct reactions under argon to prevent oxidative byproducts .

Data Analysis and Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Checklist :

  • Report exact molar ratios (e.g., 1:1.6 substrate:catalyst for bromination ).
  • Specify solvent grades (HPLC-grade ethyl acetate) and drying agents (MgSO₄ vs. Na₂SO₄) .
  • Include melting points (e.g., 164–166°C for brominated derivatives ) and spectral databases (PubChem CID cross-referencing ).

Q. What statistical methods validate quantitative analytical data (e.g., HPLC purity)?

  • Validation :

  • Triangulate HPLC (≥95% purity) with ¹H NMR integration and elemental analysis (%C/%H within 0.5% of theoretical) .
  • Use Student’s t-test for inter-lab comparisons (p < 0.05 significance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.